molecular formula C11H9NO B181765 3,4-dihydrocyclopenta[b]indol-2(1H)-one CAS No. 150670-63-6

3,4-dihydrocyclopenta[b]indol-2(1H)-one

Cat. No. B181765
M. Wt: 171.19 g/mol
InChI Key: CVBVNBVUPNOKSL-UHFFFAOYSA-N
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Description

3,4-dihydrocyclopenta[b]indol-2(1H)-one, also known as tetrahydrocarboline, is a heterocyclic compound that has attracted significant attention in the scientific community due to its diverse pharmacological properties. It is a naturally occurring compound found in various plants, such as Peganum harmala and Eurycoma longifolia, and has been identified as a key component in traditional medicine practices. In recent years, there has been a growing interest in the synthesis and study of 3,4-dihydrocyclopenta[b]indol-2(1H)-one due to its potential therapeutic applications.

Scientific Research Applications

Gold-Catalyzed Cyclization Reactions

  • Researchers have developed gold-catalyzed cyclization reactions of indoles leading to the formation of dihydrocyclopenta[b]indole derivatives. These reactions are facilitated by electron-deficient allenes at the 3-position, resulting in moderate to excellent yields via C2-H bond functionalization of the indole unit (Chen et al., 2012).

Construction of Dihydrocyclopenta[b]indole Skeleton

  • Another study describes the controlled 3-alkenylation or 3-alkylation of indole with propargylic alcohols. In the presence of different catalysts, this process efficiently constructs the 3,4-dihydrocyclopenta[b]indole skeleton (Zhang et al., 2012).

Enantioselective Synthesis of Polycyclic Heterocycles

  • A study on enantioselective synthesis of polycyclic nitrogen, oxygen, and sulfur heterocycles via Rh-catalyzed intramolecular alkene hydroacylation has been conducted. This process generates 3,4-dihydrocyclopenta[b]indol-1(2H)-one in moderate-to-high yields with good enantioselectivities (Vickerman & Stanley, 2017).

Intramolecular Ritter Reactions

  • Research has explored intramolecular Ritter reactions of tetrahydrocyclopenta[b]indole and -carbazole derivatives. This method is key in constructing various tetracyclic lactam compounds, showcasing the versatility of this chemical structure (Maertens et al., 2004).

Synthesis via Intramolecular Michael Addition

  • A versatile route for synthesizing tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles via an intramolecular Michael addition catalyzed by InBr3 is reported. This method demonstrates an efficient strategy for creating these complex polycyclic compounds (Agnusdei et al., 2003).

Gold(I)-Catalyzed Cycloisomerization

  • The development of a gold-catalyzed cycloisomerization of 1,6-diynes containing an ynamide propargyl ester or carbonate moiety. This process provides a route to diverse-substituted 3-acyloxy-1,4-dihydrocyclopenta[b]indoles, demonstrating the synthetic utility of these products (Liu et al., 2015).

Pd-Catalyzed Intramolecular Heck Reaction

  • An efficient synthetic route towards 3,4-dihydrocyclopent[b]indol-1(2H)-ones based on Pd-catalyzed intramolecular Heck reaction is described. This method showcases chemoselectivity in cyclization, emphasizing the potential of this approach in synthesizing complex molecular structures (Sørensen & Pombo-Villar, 2004).

Copper-Catalyzed Annulation

  • A copper-catalyzed annulation of 2-vinylindoles with diazoacetates has been developed, offering straightforward access to dihydrocyclopenta[b]indoles with two contiguous all-carbon quaternary centers (Dong et al., 2019).

properties

IUPAC Name

3,4-dihydro-1H-cyclopenta[b]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-7-5-9-8-3-1-2-4-10(8)12-11(9)6-7/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBVNBVUPNOKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476251
Record name 3,4-Dihydrocyclopenta[b]indol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydrocyclopenta[b]indol-2(1H)-one

CAS RN

150670-63-6
Record name 3,4-Dihydrocyclopenta[b]indol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H-cyclopenta[b]indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Ekebergh, I Karlsson, R Mete, Y Pan, A Borje… - Organic …, 2011 - ACS Publications
The first total synthesis of the dimeric alkaloid pigment scytonemin is described. The key transformations in its synthesis from 3-indole acetic acid are a Heck carbocyclization and a …
Number of citations: 51 pubs.acs.org
MA Salim - 1999 - dr.library.brocku.ca
Recent studies have shown that the rhodium (II) acetate decomposition chemistry observed for a-diazoketones tethered to thienyl, furanyl, and benzofuranyl moieties is dependent not …
Number of citations: 4 dr.library.brocku.ca
X Chen - 2015 - digitalrepository.unm.edu
One of the central goals in modern organic synthesis is to develop efficient synthetic strategies for the preparation and study of complex molecules possessing interesting structural, …
Number of citations: 2 digitalrepository.unm.edu
Y He - 2021 - search.proquest.com
Tyrosinase, an important oxidase involved in the primary immune response in humans, can sometimes become problematic as it can catalyze undesirable oxidation reactions. Therefore…
Number of citations: 3 search.proquest.com
JM Lopchuk - 2013 - search.proquest.com
Chapter 1: Münchnones and Mesoionic Heterocycles: The reactivity, regioselectivity, and synthetic applications of münchnones (1, 3-oxazolium-5-olates) is a common theme which runs …
Number of citations: 0 search.proquest.com

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